Benzamide, 2-hydroxy-N-pyrazin-2-yl-
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Overview
Description
Benzamide, 2-hydroxy-N-pyrazin-2-yl-, is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core with a hydroxyl group at the 2-position and a pyrazin-2-yl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives, including 2-hydroxy-N-pyrazin-2-yl-benzamide, can be achieved through the direct condensation of carboxylic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and short reaction times.
Industrial Production Methods
Industrial production of benzamide derivatives typically involves the reaction of benzoic acids with appropriate amines at elevated temperatures. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the process. Electrochemical synthesis is another method that can be employed for the production of benzamides under mild conditions .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-hydroxy-N-pyrazin-2-yl-, undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzamide, 2-hydroxy-N-pyrazin-2-yl-, has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is being explored for its potential therapeutic effects, including anti-tubercular activity.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of benzamide, 2-hydroxy-N-pyrazin-2-yl-, involves its interaction with specific molecular targets. For instance, in its anti-tubercular activity, it targets enzymes involved in the biosynthesis of essential bacterial components, thereby inhibiting bacterial growth . The hydroxyl and pyrazin-2-yl groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-N-(pyridin-2-yl)benzamide
- 2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide
- 2-Hydroxy-N-thiazol-2-yl-benzamide
Uniqueness
Benzamide, 2-hydroxy-N-pyrazin-2-yl-, is unique due to the presence of the pyrazin-2-yl group, which imparts distinct chemical and biological properties. This group enhances its potential as an enzyme inhibitor and its specificity in targeting molecular pathways, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
94785-59-8 |
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Molecular Formula |
C11H9N3O2 |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
2-hydroxy-N-pyrazin-2-ylbenzamide |
InChI |
InChI=1S/C11H9N3O2/c15-9-4-2-1-3-8(9)11(16)14-10-7-12-5-6-13-10/h1-7,15H,(H,13,14,16) |
InChI Key |
IBWJDRMQTGRCDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=CN=C2)O |
Origin of Product |
United States |
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